4-Methylpyridine-2-sulfonamide

Vue d'ensemble

Description

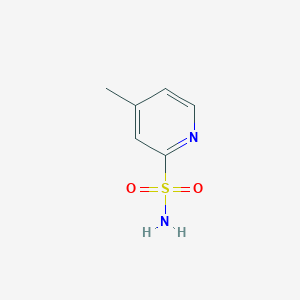

4-Methylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a sulfonamide group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-2-sulfonamide typically involves the sulfonation of 4-methylpyridine followed by the introduction of the sulfonamide group. One common method is the reaction of 4-methylpyridine with chlorosulfonic acid to form 4-methylpyridine-2-sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylpyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Antibacterial Activity

4-Methylpyridine-2-sulfonamide derivatives have been extensively studied for their antibacterial properties. Recent research has demonstrated that compounds such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides exhibit significant activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains.

Key Findings:

- In Vitro Efficacy: Compounds 4a and 4c showed the highest zones of inhibition (13 ± 2 mm and 15 ± 2 mm, respectively) at a concentration of 50 mg/mL against ESBL-producing E. coli .

- Molecular Docking Studies: These compounds demonstrated strong binding interactions with the active site of beta-lactamase enzymes, suggesting their potential as effective inhibitors in combating antibiotic resistance .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 4a | 13 ± 2 | 19.24 |

| 4c | 15 ± 2 | 11.31 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Sulfonamide derivatives have been identified as multitarget-directed ligands (MTDLs), which can simultaneously inhibit cholinesterase and activate neuroprotective pathways.

Key Findings:

- Cholinesterase Inhibition: Compounds derived from sulfonamides have shown promising cholinesterase inhibition, which is crucial for enhancing cognitive function in AD patients .

- Nrf2 Activation: Certain derivatives have been found to activate the Nrf2 transcriptional pathway, which plays a significant role in cellular defense against oxidative stress .

Table 2: Biological Activity of Sulfonamide Derivatives in Neuroprotection

| Compound | Cholinesterase Inhibition (IC50, µM) | Nrf2 Activation (CD, µM) |

|---|---|---|

| 4a | Not specified | 19.3 |

| 4f | Not specified | 44.3 |

Hybrid Drug Formulations

The versatility of this compound extends to its incorporation into hybrid drug formulations aimed at enhancing therapeutic efficacy. Recent studies have focused on creating novel sulfonamide hybrids that combine multiple bioactive components.

Key Findings:

- Synthesis of New Hybrids: A library of sulfonamide analogs has been synthesized to explore their potential as dual-action agents against various pathogens .

- Enhanced Efficacy: These hybrids have shown improved antibacterial activity compared to traditional sulfonamides, indicating their potential for overcoming drug resistance .

Mécanisme D'action

The mechanism of action of 4-Methylpyridine-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylpyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

4-Methylpyridine-2-sulfonyl chloride: An intermediate in the synthesis of 4-Methylpyridine-2-sulfonamide.

Pyridine-2-sulfonamide: Lacks the methyl group at the fourth position.

Uniqueness

This compound is unique due to the presence of both a methyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

4-Methylpyridine-2-sulfonamide, also known as 4-[(Methylamino)methyl]pyridine-2-sulfonamide, is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylamino group and a sulfonamide functional group. Its structural formula can be represented as follows:

This structure allows for the formation of hydrogen bonds, influencing its reactivity and interactions with biological targets.

Inhibition of Dihydropteroate Synthase : Like many sulfonamides, this compound exhibits antibacterial properties primarily through the inhibition of bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for folate synthesis in bacteria, and its inhibition leads to antimicrobial effects, particularly against Gram-negative bacteria such as Escherichia coli .

Antibacterial Properties

Research has demonstrated that this compound and its derivatives possess notable antibacterial activity. A study focused on related compounds showed that some exhibited high activity against extended-spectrum beta-lactamase (ESBL) producing E. coli strains . The molecular docking studies indicated strong binding affinity to the active site of the β-lactamase enzyme, suggesting potential for therapeutic applications in treating resistant bacterial infections.

Antidiabetic Activity

Recent investigations into pyridine-based sulfonamides have revealed their potential as alpha-amylase inhibitors, which are important for managing diabetes by slowing carbohydrate digestion . Compounds derived from this class have shown notable anti-diabetic activity in vitro.

Comparative Biological Activity

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of synthesized compounds against ESBL-producing E. coli. Among the tested compounds, those similar to this compound demonstrated significant inhibitory effects, validating their potential use in clinical settings .

- Alpha-Amylase Inhibition Study : Another study synthesized various pyridine-based sulfonamides and assessed their alpha-amylase inhibition activity. The results indicated that these compounds could effectively manage blood glucose levels by inhibiting carbohydrate digestion .

Propriétés

IUPAC Name |

4-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMGULVEPROMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485444 | |

| Record name | 4-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-78-5 | |

| Record name | 4-Methyl-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.